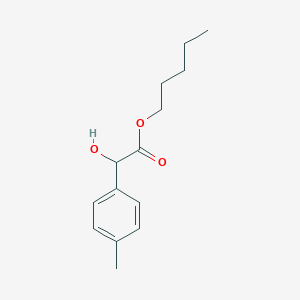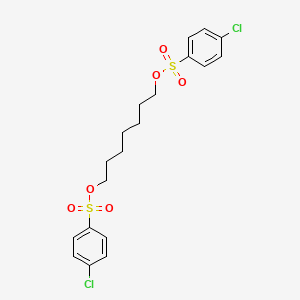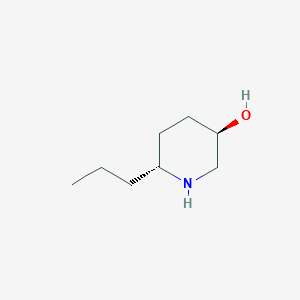
Pseudoconhydrine, (DL)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an isomer of conhydrine, with the hydroxyl group located on the C5 position of the piperidine ring . Pseudoconhydrine has been studied for its toxicological properties and its role in the biosynthesis of other alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pseudoconhydrine can be synthesized through various methods, including the diastereoselective introduction of substituents to the α-position of a chiral intermediate . Another method involves the formation of pseudoconhydrine from γ-coniceine . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of pseudoconhydrine is less common due to its toxic nature and limited applications. it can be isolated from the plant Conium maculatum through extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions: Pseudoconhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Pseudoconhydrine can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pseudoconhydrine can yield corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
Pseudoconhydrine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a precursor in the synthesis of other alkaloids and complex organic molecules.
Biology: Studied for its toxicological effects and its role in the biosynthesis of other natural products.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its direct use.
Industry: Limited industrial applications due to its toxic nature, but it can be used in research and development of new compounds.
Mecanismo De Acción
The mechanism of action of pseudoconhydrine involves its interaction with the nervous system . It exerts its effects by blocking spinal cord reflexes and depressing the autonomic nervous system ganglia after an initial stimulatory effect . This mechanism is similar to other conium alkaloids, which are known for their neurotoxic properties.
Comparación Con Compuestos Similares
Pseudoconhydrine is similar to other alkaloids found in Conium maculatum, such as coniine and conhydrine . it is unique due to its specific stereochemistry and the position of the hydroxyl group on the piperidine ring . Other similar compounds include:
Coniine: A toxic alkaloid with a similar structure but different stereochemistry.
Conhydrine: An isomer of pseudoconhydrine with the hydroxyl group on a different position.
γ-Coniceine: Another alkaloid found in Conium maculatum with distinct structural features.
Propiedades
Número CAS |
188550-07-4 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
(3R,6R)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
BQSAUYXITCMAKS-HTQZYQBOSA-N |
SMILES isomérico |
CCC[C@@H]1CC[C@H](CN1)O |
SMILES canónico |
CCCC1CCC(CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)
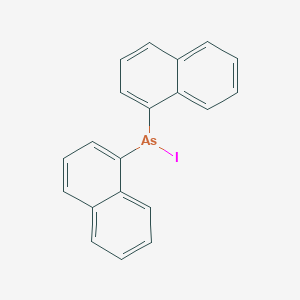

![3-chloro-6-methyl-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14735945.png)
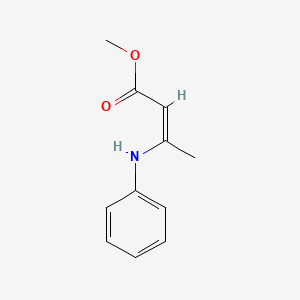
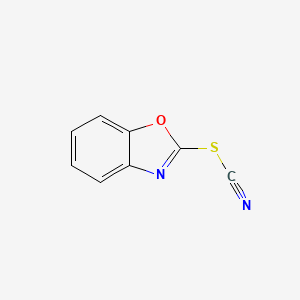
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
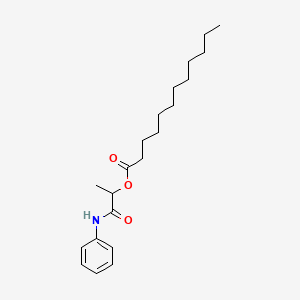


![[Dichloro(1-phenylcyclopropyl)methyl]benzene](/img/structure/B14735990.png)
